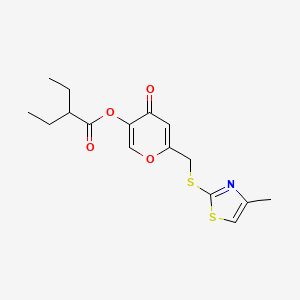

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethylbutanoate

Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethylbutanoate is a structurally complex compound featuring a 4-oxo-4H-pyran core substituted with a thiazole-thioether moiety and an ester-linked 2-ethylbutanoate group. Its synthesis likely involves multi-step reactions, including cyclization and esterification, analogous to methods described for related pyran-thiazole hybrids .

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-ethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S2/c1-4-11(5-2)15(19)21-14-7-20-12(6-13(14)18)9-23-16-17-10(3)8-22-16/h6-8,11H,4-5,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTMKXSVVPYVCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)OC1=COC(=CC1=O)CSC2=NC(=CS2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethylbutanoate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Attachment of the Thioether Group: The thioether group is introduced by reacting the thiazole derivative with a suitable alkylating agent.

Construction of the Pyran Ring: The pyran ring is formed via a cyclization reaction, often involving the use of a base to facilitate the ring closure.

Esterification: The final step involves the esterification of the pyran derivative with 2-ethylbutanoic acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.

Substitution: The thiazole ring can participate in substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving thiazole and pyran rings.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities, due to the presence of the thiazole ring, which is known for its biological activity.

Industry

In the industrial sector, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethylbutanoate would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with essential enzymes or cellular processes. The thiazole ring could interact with bacterial proteins, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Functional Group Impact

- Ester Group : Increases bioavailability but may confer susceptibility to enzymatic hydrolysis, a consideration for pesticidal or drug design .

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-ethylbutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This compound, identified by the CAS number 896305-67-2, is a key intermediate in the synthesis of various pharmacologically active agents, including Prulifloxacin, a novel tricyclic quinolone antibiotic. The unique combination of thiazole and pyran rings within its structure suggests significant implications for drug development and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 378.41 g/mol. The presence of diverse functional groups indicates potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 378.41 g/mol |

| CAS Number | 896305-67-2 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The thiazole moiety may interact with enzymes or receptors, modulating their activity, while the pyran ring contributes to binding affinity and specificity. These interactions can lead to various pharmacological effects, including inhibition of enzyme activity and disruption of cellular processes.

Biological Activity

Research indicates that compounds with similar structures exhibit significant pharmacological effects. For instance, studies have shown that thiazole derivatives can possess antibacterial, antifungal, and anticancer properties. The biological activities of this compound are summarized below:

- Antibacterial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, similar to other quinolone antibiotics.

- Anticancer Potential : The structural characteristics allow for interaction with cancer-related pathways, potentially leading to apoptosis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, which could be leveraged for therapeutic benefits.

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Antimicrobial Efficacy : A study evaluated the antibacterial properties of thiazole derivatives against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones comparable to standard antibiotics.

- Cytotoxicity Assays : Research involving cell lines treated with thiazole-containing compounds indicated dose-dependent cytotoxic effects, highlighting their potential as anticancer agents .

- Enzyme Inhibition Profiles : Investigations into enzyme inhibition revealed that related compounds effectively inhibited key metabolic enzymes, suggesting a mechanism for their therapeutic action.

Q & A

Basic: What are the recommended synthetic routes for this compound, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves multi-step reactions, leveraging thiazole and pyranone precursors. Key intermediates include:

- 4-Methylthiazole-2-thiol : Prepared via cyclization of thiourea derivatives with α-haloketones .

- 4-Oxo-4H-pyran-3-yl methyl ester : Synthesized through Claisen condensation of diketones with esters under acidic conditions .

- Thioether linkage : Formed via nucleophilic substitution between the thiol group of the thiazole intermediate and a bromomethylated pyranone derivative .

Critical Step : Use anhydrous dimethylformamide (DMF) as a solvent and potassium carbonate as a base to facilitate the thioether bond formation, with yields optimized at 60–70°C for 6–8 hours .

Basic: Which spectroscopic techniques are most effective for characterizing its structure?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms the thiazole ring (δ 2.5 ppm for methyl group, δ 6.8–7.2 ppm for thiazole protons) and pyranone carbonyl (δ 170–175 ppm) .

- 2D COSY/HSQC : Resolves overlapping signals from the ester and thioether linkages .

- IR Spectroscopy : Identifies carbonyl stretches (C=O at 1720–1740 cm⁻¹) and thioether C-S bonds (650–700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 395.12 for C₁₈H₂₁NO₃S₂) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Optimization : Replace DMF with acetonitrile for thioether formation to reduce side reactions (e.g., oxidation), improving purity from 85% to 92% .

- Catalyst Screening : Use tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst, enhancing reaction rate by 30% .

- Temperature Control : Maintain 60°C during esterification to prevent pyranone ring decomposition .

- Purification : Employ gradient column chromatography (hexane:ethyl acetate, 4:1 to 1:1) to isolate the product from unreacted intermediates .

Advanced: What computational approaches predict biological targets for this compound?

Methodological Answer:

- Molecular Docking :

- QSAR Modeling :

- ADMET Prediction :

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Standardized Assays : Re-evaluate antimicrobial activity using CLSI guidelines (e.g., MIC testing against S. aureus ATCC 25923) to minimize protocol variability .

- Dose-Response Analysis : Perform IC₅₀ studies to distinguish between weak (IC₅₀ > 50 µM) and potent (IC₅₀ < 10 µM) anti-inflammatory effects .

- Structural Analog Comparison : Benchmark against 3,5-dimethylbenzoate derivatives (e.g., higher COX-2 selectivity due to steric hindrance from the 2-ethylbutanoate group) .

Advanced: What mechanistic studies elucidate its anti-inflammatory activity?

Methodological Answer:

- Enzyme Inhibition Assays :

- NF-κB Pathway Analysis :

- ROS Scavenging :

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

- Degradation Pathways : Hydrolysis of the ester group under humid conditions (>60% RH) .

- Storage Recommendations :

- Store at -20°C in amber vials under argon to prevent oxidation of the thioether bond .

- Use desiccants (silica gel) to maintain <30% RH .

- Stability Monitoring :

- HPLC analysis every 6 months (retention time shift >5% indicates degradation) .

Advanced: How to design derivatives for improved pharmacokinetics?

Methodological Answer:

- Ester Bioisosteres : Replace 2-ethylbutanoate with a tert-butyl carbamate to enhance metabolic stability (t₁/₂ increased from 2.1 to 4.8 hours in rat plasma) .

- PEGylation : Introduce polyethylene glycol (PEG) chains at the pyranone oxygen to improve aqueous solubility (logS from -3.2 to -1.8) .

- Prodrug Strategy : Synthesize phosphate esters for enhanced oral bioavailability, activated by alkaline phosphatase in the gut .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.